

# "physicochemical properties of Methyl 5-hydroxy-4-methylpicolinate"

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## Compound of Interest

Compound Name: *Methyl 5-hydroxy-4-methylpicolinate*

Cat. No.: *B11913521*

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## An In-depth Technical Guide to Methyl 5-hydroxy-4-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl 5-hydroxy-4-methylpicolinate**, a substituted pyridine derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its known physicochemical properties, outlines a general synthetic approach, and discusses the current landscape of its biological activity. While specific experimental data for this particular isomer remains limited in publicly accessible literature, this document consolidates available information and provides a framework for future research and development.

### Chemical Identity and Physicochemical Properties

**Methyl 5-hydroxy-4-methylpicolinate** is identified by the Chemical Abstracts Service (CAS) number 1211530-55-0. Its molecular formula is  $C_8H_9NO_3$ , corresponding to a molecular weight of 167.16 g/mol. The structure, represented by the SMILES code O=C(C1=NC=C(O)C(C)=C1)OC, features a pyridine ring substituted with a methyl ester, a hydroxyl group, and a methyl group.

A summary of the available and predicted physicochemical properties is presented in Table 1. It is critical to note that experimental values for properties such as melting point, boiling point, pKa, and solubility are not readily available in the current literature. The data presented are based on computational predictions and information for analogous compounds.

Table 1: Physicochemical Properties of **Methyl 5-hydroxy-4-methylpicolinate**

Property	Value	Source
CAS Number	1211530-55-0	Publicly available chemical databases
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	BLD Pharm
Molecular Weight	167.16 g/mol	BLD Pharm
SMILES	<chem>O=C(C1=NC=C(O)C(C)=C1)OC</chem>	BLD Pharm
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
pKa	Data not available	N/A
Solubility	Data not available	N/A
LogP	Data not available	N/A

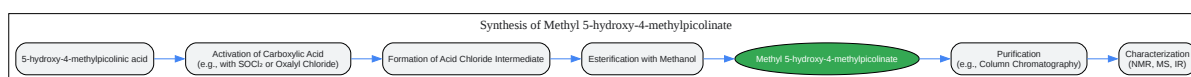
## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-hydroxy-4-methylpicolinate** is not documented in readily accessible scientific literature, a general synthetic strategy can be proposed based on established methods for the synthesis of substituted picolinate esters.

## General Experimental Protocol: Esterification of Picolinic Acid

A plausible synthetic route involves the esterification of a corresponding 5-hydroxy-4-methylpicolinic acid precursor. This can be achieved through Fischer-Speier esterification or by conversion of the carboxylic acid to an acid chloride followed by reaction with methanol.

#### Workflow for Proposed Synthesis:



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Caption: Proposed synthetic workflow for **Methyl 5-hydroxy-4-methylpicolinate**.

#### Methodology:

- **Acid Chloride Formation:** The precursor, 5-hydroxy-4-methylpicolinic acid, would be reacted with a chlorinating agent such as thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) to form the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.
- **Esterification:** The resulting acid chloride intermediate, without isolation, would then be reacted with anhydrous methanol in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.
- **Work-up and Purification:** Upon completion of the reaction, the mixture would be washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and the solvent removed under reduced pressure. The crude product would then be purified using column chromatography on silica gel.
- **Characterization:** The structure and purity of the final product would be confirmed by standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

## Biological Activity and Signaling Pathways

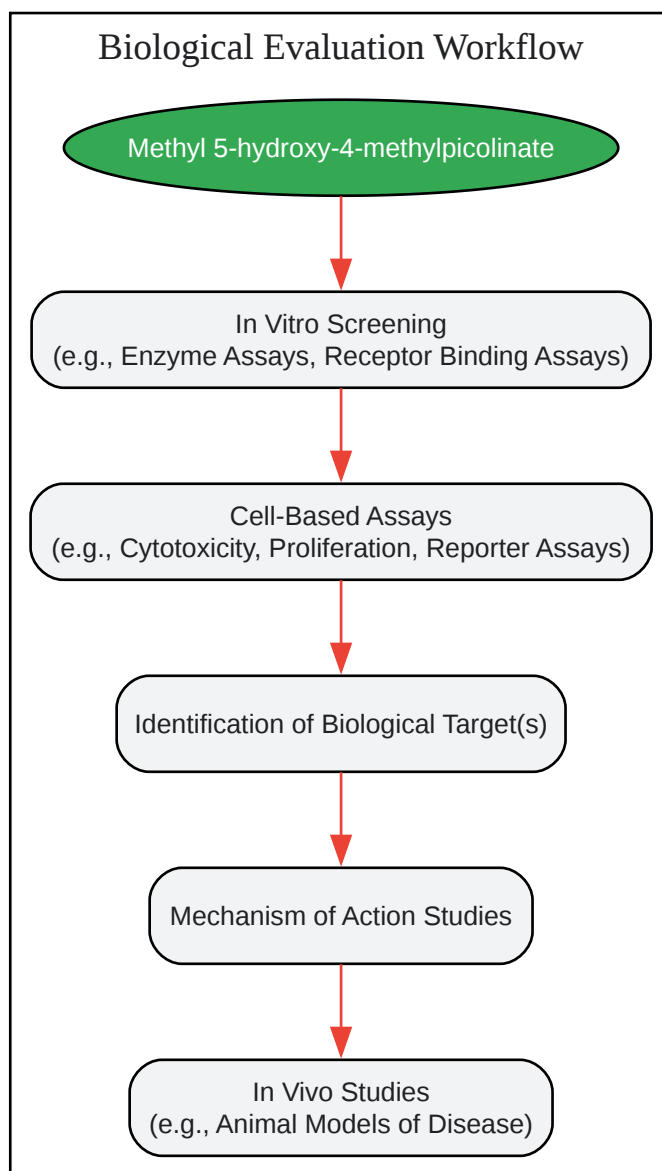
As of the date of this document, there is no publicly available information on the biological activity, pharmacological properties, or involvement in any signaling pathways of **Methyl 5-hydroxy-4-methylpicolinate**.

Research on structurally related substituted picolinate and hydroxypyridine derivatives suggests potential for a range of biological activities. For instance, various picolinate derivatives have been investigated for their roles as enzyme inhibitors, antimicrobial agents, and in modulating cellular signaling.[1][2] The presence of both a hydroxyl and a methyl group on the pyridine ring, in addition to the methyl ester, provides multiple points for potential interaction with biological targets.

The introduction of a hydroxymethyl group to a drug molecule can, in some cases, enhance its pharmacodynamic and pharmacokinetic properties.[3] While not a direct analogue, this highlights the potential for the hydroxyl group of **Methyl 5-hydroxy-4-methylpicolinate** to influence its biological profile.

Further research is required to elucidate the bioactivity of this specific compound. A logical workflow for such an investigation is proposed below.

Workflow for Biological Evaluation:



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Caption: A proposed workflow for the biological evaluation of the compound.

## Conclusion and Future Directions

**Methyl 5-hydroxy-4-methylpicolinate** is a chemical entity with a defined structure but limited characterization in the public domain. The lack of experimental data on its physicochemical properties and biological activity presents both a challenge and an opportunity for researchers in drug discovery and development. The proposed synthetic route provides a starting point for its preparation, which would enable a thorough investigation of its properties. Future research

should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its physicochemical characteristics and a broad screening for biological activity. Such studies are essential to unlock the potential of **Methyl 5-hydroxy-4-methylpicolinate** as a novel scaffold in medicinal chemistry.

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